molecular formula C25H14F2O9 B1148440 5-FG 488 Acid Diacetate [5-CDFFDA] CAS No. 195136-74-4

5-FG 488 Acid Diacetate [5-CDFFDA]

Cat. No.: B1148440
CAS No.: 195136-74-4
M. Wt: 496.37
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Description

5-FG 488 Acid Diacetate [5-CDFFDA], also known as Oregon Green® 488 Carboxylic Acid Diacetate, is a cell-permeant fluorescent probe designed for long-term tracking of live cell proliferation, migration, and viability. This compound is a fluorinated analog of fluorescein diacetate that offers significant advantages for live-cell imaging, including greater photostability and a lower pKa (approximately 4.7), which makes its bright green fluorescence essentially pH-insensitive within the physiological range (pH 6-8) . The mechanism of action relies on passive diffusion into cells, where the non-fluorescent diacetate form is cleaved by intracellular esterases to generate a fluorescent, amine-reactive carboxylic acid. This activated dye then covalently binds to intracellular amines, forming stable conjugates that are well-retained through multiple cell divisions, enabling researchers to monitor successive generations of proliferating cells via fluorescence decay . This superior retention addresses the limitation of non-reactive cytoplasmic stains like Calcein AM or FDA, which can be actively effluxed from cells within hours . This reagent is a critical tool for following proliferating cells in applications such as flow cytometry and fluorescence microscopy. Its high photostability and reliable cellular retention make it particularly valuable for long-term studies, including cell migration over several hours and the monitoring of cell division .

Properties

CAS No.

195136-74-4

Molecular Formula

C25H14F2O9

Molecular Weight

496.37

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FG 488 Acid Diacetate involves multiple steps, starting from the appropriate fluorophore precursor. The key steps include:

    Fluorophore Activation: The fluorophore is activated using suitable reagents to introduce reactive groups.

    Acetylation: The activated fluorophore undergoes acetylation to form the diacetate derivative. This step typically involves the use of acetic anhydride and a base such as pyridine.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of 5-FG 488 Acid Diacetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

    cGMP (current Good Manufacturing Practice) Compliance: Ensuring the production environment meets stringent quality standards.

    Large-Scale Reactors: Utilizing large-scale reactors for the synthesis steps.

    Automated Purification Systems: Employing automated systems for efficient purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-FG 488 Acid Diacetate undergoes various chemical reactions, including:

    Hydrolysis: The diacetate groups can be hydrolyzed under acidic or basic conditions to yield the free acid form.

    Conjugation: It can react with amines or thiols to form stable conjugates, useful for labeling proteins and other biomolecules.

Common Reagents and Conditions

    Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide solutions.

    Conjugation: Common reagents include N-hydroxysuccinimide (NHS) esters and carbodiimides for amine conjugation, and maleimides for thiol conjugation.

Major Products

    Hydrolysis: Produces the free acid form of the dye.

    Conjugation: Results in labeled biomolecules, such as proteins or peptides.

Scientific Research Applications

5-FG 488 Acid Diacetate exhibits significant biological activity, particularly as a fluorescent probe in live-cell imaging. Its properties allow it to permeate cell membranes and interact with intracellular components, making it valuable for studying cellular processes.

Fluorescent Imaging

5-FG 488 Acid Diacetate is primarily utilized in fluorescence microscopy due to its favorable optical properties. Key applications include:

  • Live-cell Imaging : Enables real-time observation of cellular dynamics.
  • Detection of Cellular Components : Labels specific proteins or organelles, facilitating the study of cellular interactions.

Case Studies

  • Detection of Reactive Oxygen Species (ROS) :
    A study demonstrated that fluorescent probes like 5-FG 488 Acid Diacetate enhance the detection of ROS in living cells, which is crucial for understanding oxidative stress-related pathways .
  • Cytotoxicity Assessment :
    Preliminary investigations into the cytotoxic effects of this compound suggest that low concentrations do not adversely affect cell viability, indicating its potential for safe use in biological studies .

Data Table: Comparison of Fluorescent Probes

Probe NameAbsorption (nm)Emission (nm)Cell PermeabilityToxicity Level
5-FG 488 Acid Diacetate298 ± 3519 ± 4HighLow
FDA (Fluorescein Diacetate)~490~514HighModerate
Calcein~490~520HighLow

Scientific Research Applications

The compound has been extensively studied for its role in various scientific applications:

  • Drug Discovery :
    • Used as a labeling agent for identifying drug targets and studying drug interactions with cellular components.
  • Biomarker Identification :
    • Facilitates the identification of biomarkers for diseases such as cancer and neurodegenerative disorders by enabling precise localization and quantification of specific proteins.
  • Cellular Imaging Studies :
    • Essential for visualizing cellular processes in real-time, aiding in the understanding of disease mechanisms and therapeutic responses.

Mechanism of Action

The mechanism of action of 5-FG 488 Acid Diacetate involves its ability to fluoresce upon excitation with specific wavelengths of light. The dye absorbs light and emits fluorescence, which can be detected and measured. This property allows it to label and visualize specific targets within biological samples. The molecular targets and pathways involved depend on the specific application, such as labeling proteins or tracking cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 5-FG 488 Acid Diacetate and analogous fluorophores:

Table 1: Comparative Analysis of 5-FG 488 Acid Diacetate and Related Compounds

Compound Name CAS Number Key Features Applications Storage Conditions Reference
5-FG 488 Acid Diacetate 195136-74-4 Diacetate groups for cell permeability; green fluorescence (488/520 nm) Live-cell imaging, pH sensing -4°C (short-term), -20°C
Oregon Green 488 SE 198139-51-4 Succinimidyl ester (SE) reactive group; conjugates with amines Protein/DNA labeling, fixed-cell imaging -20°C
DAF-FM Diacetate Not provided Nitric oxide (NO)-specific probe; diacetate for intracellular retention NO detection in live cells Not specified
Carboxy-DFFDA (Oregon Green 488 Diacetate) Not provided pH-sensitive in acidic organelles (pKa ~4.7) Vacuolar/lysosomal pH studies Not specified
Fluorescein Diacetate (FDA) Not provided Non-specific esterase substrate; blue-green fluorescence Cell viability assays Room temperature

Structural and Functional Differences

  • 5-FG 488 Acid Diacetate vs. Oregon Green 488 SE : While both are derivatives of Oregon Green 488, 5-FG 488 Acid Diacetate is cell-permeant and requires esterase activation, whereas Oregon Green 488 SE is a succinimidyl ester used for covalent labeling of biomolecules (e.g., antibodies) in fixed cells .
  • 5-FG 488 vs. DAF-FM Diacetate: DAF-FM Diacetate is optimized for nitric oxide detection, with fluorescence increasing upon NO binding. In contrast, 5-FG 488 is pH-sensitive and lacks NO specificity .
  • 5-FG 488 vs. Carboxy-DFFDA : Carboxy-DFFDA (Oregon Green 488 Diacetate) shares structural similarity but is explicitly used for acidic organelle pH measurements (e.g., plant vacuoles), with a lower pKa (~4.7) compared to standard fluorescein derivatives .
  • 5-FG 488 vs. Fluorescein Diacetate (FDA) : FDA is a general esterase substrate with broader applications in viability assays, whereas 5-FG 488 offers wavelength-specific advantages (e.g., reduced photobleaching compared to fluorescein) .

Solubility and Stability

  • 5-FG 488 Acid Diacetate requires stringent cold storage to maintain stability, unlike FDA, which is stable at room temperature .

Application-Specific Advantages

  • pH Sensitivity : Carboxy-DFFDA outperforms 5-FG 488 in acidic organelle studies due to its tailored pKa .

Biological Activity

5-FG 488 Acid Diacetate, also known as Forest Green 488 Carboxylic Acid Diacetate (5-isomer), is a compound that has garnered attention for its potential biological activities, particularly in fluorescence applications and its interactions with various biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₂₅H₁₄F₂O₉
  • Molecular Weight : 496.37 g/mol
  • CAS Number : 195136-74-4
  • Appearance : Off-white solid
  • Absorption Wavelength (λmax) : 298 ± 3 nm (in Methanol)
  • Fluorescence Wavelength (λmax) : 519 ± 4 nm (in 0.2M KOH/MeOH)

The biological activity of 5-FG 488 Acid Diacetate primarily involves its role as a fluorescent probe in live-cell imaging and its potential interactions with cellular components. The compound's mechanism can be summarized as follows:

  • Fluorescent Properties : The compound exhibits strong fluorescence, making it suitable for use in various imaging techniques. Its absorption and emission characteristics allow it to be utilized in detecting cellular processes.
  • Cell Permeability : As a diacetate, it can easily cross cell membranes, enabling it to act within the cytoplasm and interact with intracellular targets.
  • Biochemical Pathways : It may influence biochemical pathways related to signal transduction and metabolism, although specific pathways remain to be fully elucidated.

Fluorescent Imaging

5-FG 488 Acid Diacetate is primarily used in fluorescence microscopy due to its favorable optical properties. Its application includes:

  • Live-cell Imaging : The compound's ability to permeate cell membranes allows for real-time imaging of cellular processes.
  • Detection of Cellular Components : It can be utilized to label specific proteins or organelles within cells, aiding in the study of cellular dynamics.

Study on Fluorescent Probes

A study highlighted the use of various fluorescent probes, including derivatives like 5-FG 488 Acid Diacetate, in live-cell imaging. The findings indicated that:

  • Probes with optimal fluorescent properties significantly enhance the visualization of cellular structures.
  • The ability to detect reactive oxygen species (ROS) in living cells was improved using such fluorescent compounds, underscoring their utility in studying oxidative stress-related pathways .

Cytotoxicity and Cell Viability

Research on the cytotoxic effects of fluorescent probes revealed that while many compounds exhibit low toxicity, the specific impact of 5-FG 488 Acid Diacetate on cell viability requires further investigation. Preliminary data suggest:

  • Low concentrations do not adversely affect cell health, making it a candidate for safe use in biological studies .

Data Table: Comparison of Fluorescent Probes

Probe NameAbsorption (nm)Emission (nm)Cell PermeabilityToxicity Level
5-FG 488 Acid Diacetate298 ± 3519 ± 4HighLow
FDA~490~514HighModerate
Calcein~490~520HighLow

Q & A

Basic Research Questions

Q. What are the optimal protocols for preparing and storing 5-CDFFDA stock solutions to ensure stability and functionality in cellular imaging studies?

  • Methodological Answer :

  • Dissolve 5-CDFFDA in anhydrous DMSO at a concentration of 10 mM, aliquot into single-use volumes, and store at -20°C to -80°C protected from light. Avoid freeze-thaw cycles to prevent hydrolysis of the diacetate groups, which are critical for cell permeability .
  • For working solutions, dilute in physiological buffers (e.g., PBS) immediately before use. Validate stability using fluorescence intensity measurements over time (ex: 488 nm excitation, 525 nm emission) .

Q. How does 5-CDFFDA’s fluorescence emission profile compare across different experimental models (e.g., plant vs. mammalian cells), and what instrument settings are required for accurate detection?

  • Methodological Answer :

  • In plant vacuoles (e.g., rice root cells), 5-CDFFDA exhibits pH-dependent fluorescence with optimal emission at 525 nm under 488 nm excitation. Adjust laser power to 10–15% and PMT voltage to 400–600 V to avoid photobleaching .
  • In mammalian cells (e.g., macrophages), use a FITC filter set (530/30 nm bandpass) for flow cytometry. Calibrate using cells treated with lysosomal inhibitors (e.g., bafilomycin A1) to confirm vacuolar-specific labeling .

Advanced Research Questions

Q. What methodological adjustments are required when using 5-CDFFDA for simultaneous labeling of multiple organelles (e.g., peroxisomes and vacuoles) to minimize spectral overlap?

  • Methodological Answer :

  • Pair 5-CDFFDA (green emission) with red fluorescent probes (e.g., RFP-SKL for peroxisomes). Use sequential imaging or spectral unmixing software to resolve overlapping signals. Validate co-localization with organelle-specific markers (e.g., LAMP1 for lysosomes) .
  • For live-cell imaging, limit exposure time to 200 ms/frame and use low-light cameras (e.g., EM-CCD) to reduce cross-talk between channels .

Q. How can researchers resolve discrepancies in ROS quantification when using 5-CDFFDA derivatives under varying intracellular pH conditions?

  • Methodological Answer :

  • 5-CDFFDA’s fluorescence is pH-sensitive, with reduced intensity in acidic environments (e.g., lysosomes). Calibrate using pH-adjusted buffers (pH 4.0–7.0) and normalize data to intracellular pH measurements (e.g., ratiometric probes like BCECF) .
  • For ROS studies, combine 5-CDFFDA with redox-insensitive dyes (e.g., CellROX Deep Red) to distinguish pH artifacts from true oxidative stress .

Q. What statistical approaches are recommended for validating 5-CDFFDA-based data in studies with conflicting results (e.g., inconsistent vacuolar labeling efficiency)?

  • Methodological Answer :

  • Perform power analysis to determine sample size (n ≥ 3 biological replicates). Use ANOVA with post-hoc Tukey tests to compare labeling efficiency across experimental groups.
  • For time-course studies (e.g., peroxisome degradation), apply mixed-effects models to account for variability in fluorescence decay rates .

Experimental Design and Validation

Q. How should researchers design controls to confirm the specificity of 5-CDFFDA labeling in autophagy studies?

  • Methodological Answer :

  • Include negative controls : (1) Cells treated with esterase inhibitors (e.g., eserine) to block diacetate hydrolysis; (2) Unlabeled cells to assess autofluorescence.
  • Include positive controls : Cells treated with autophagy inducers (e.g., rapamycin) or vacuolar ATPase inhibitors (e.g., concanamycin A) to validate organelle-specific fluorescence .

Q. What validation criteria are required for FDA compliance when using 5-CDFFDA in preclinical drug discovery research?

  • Methodological Answer :

  • Document lot-specific QC data (e.g., purity ≥95% by HPLC) and stability studies (e.g., fluorescence retention after 6 months at -80°C).
  • Adhere to ICH E6 Good Clinical Practice guidelines for data integrity, including raw fluorescence images and instrument calibration records .

Data Contradiction Analysis

Q. How can conflicting results from 5-CDFFDA-based ROS assays in primary vs. immortalized cell lines be reconciled?

  • Methodological Answer :

  • Primary cells often exhibit higher esterase activity, accelerating diacetate hydrolysis. Pre-treat immortalized lines with 0.1% pluronic F-127 to enhance dye loading .
  • Quantify intracellular esterase levels using fluorogenic substrates (e.g., calcein AM) and adjust dye incubation times accordingly (e.g., 30 min for primary cells vs. 60 min for immortalized) .

Literature Integration and Reproducibility

Q. What strategies ensure reproducible 5-CDFFDA experiments when replicating published protocols?

  • Methodological Answer :

  • Cross-reference methods from fungal studies (e.g., Colletotrichum peroxisome degradation) with mammalian cell protocols. Adjust dye concentration (5–20 µM) based on cell size and membrane permeability .
  • Use standardized buffer formulations (e.g., HEPES vs. PBS) and validate pH with a calibrated microelectrode .

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